4'-Isopropyl-[1,1'-biphenyl]-2-amine
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Overview
Description
4’-Isopropyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where an isopropyl group is attached to the 4’ position and an amine group is attached to the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which is commercially available.
Industrial Production Methods: Industrial production of 4’-Isopropyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4’-Isopropyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated biphenyls, other substituted biphenyls
Scientific Research Applications
4’-Isopropyl-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Isopropyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl structure provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Isopropylbiphenyl: Lacks the amine group at the 2 position.
2-Aminobiphenyl: Lacks the isopropyl group at the 4’ position.
Uniqueness: 4’-Isopropyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3 |
InChI Key |
DPSIQOQPIKNDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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